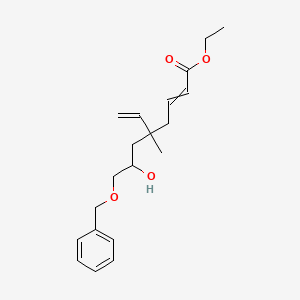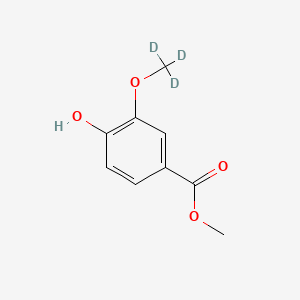
MTX, fluorescein, triammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MTX, fluorescein, triammonium salt, also known as Fluorescein Methotrexate, is a green-fluorescent compound with absorption/emission maxima at approximately 496/516 nm . It is used to probe dihydrofolate reductase (DHFR) expression by fluorescence microscopy or flow cytometry . It is also used for studying antimetabolite resistance and spontaneous gene amplification .
Physical And Chemical Properties Analysis
MTX, fluorescein, triammonium salt is a solid compound . It has a green fluorescence with absorption/emission maxima at approximately 496/516 nm .Aplicaciones Científicas De Investigación
Fluorescent Resonance Energy Transfer for Methotrexate Detection : N, S-codoped fluorescent carbon nanodots (NSCDs) have been developed for the detection of methotrexate (MTX) using fluorescent resonance energy transfer (FRET). This method offers a highly selective and sensitive detection of MTX, potentially useful in clinical settings (Wang et al., 2015).
Engineered Dendritic Nanodevice for Cancer Therapy : A multifunctional dendritic nanodevice has been engineered, incorporating folic acid, methotrexate (MTX), and fluorescein. This device is designed for targeted drug delivery and growth suppression of tumor cells expressing folate receptors, demonstrating the potential for targeted cancer therapy (Thomas et al., 2005).
Poly(amidoamine) Dendrimer-based Multifunctional Engineered Nanodevice : Another study also discusses a poly(amidoamine) (PAMAM) dendrimer-based nanodevice for cancer therapy, using fluorescein isothiocyanate (FITC), folic acid, and MTX. This nanodevice offers potential for the targeted delivery of chemotherapeutic and imaging agents to specific cancer cells (Majoros et al., 2005).
Affinity Labeling of Folate Transport Proteins : Fluorescein-methotrexate derivatives have been utilized for affinity labeling of proteins involved in folate transport. This application is significant in understanding the transport mechanism of folates and MTX in various cells (Fan et al., 1991).
Photodissociation Studies of Methotrexate : Research has been conducted on the photodissociation of MTX under visible and ultraviolet light, revealing the formation of a fluorescent compound. This study provides insights into the photostability and phototoxicity of MTX (Pascu et al., 2004).
Spectrophotofluorometric Analysis of Methotrexate : An improved method for the spectrophotofluorometric determination of MTX in biological samples has been developed, offering a more sensitive approach for analyzing MTX concentration in clinical settings (Kinkade et al., 1974).
Miniature SPR Instrument for Methotrexate Monitoring : A multi-channel surface plasmon resonance (SPR) biosensor was developed for the analysis of MTX in clinical samples. This technology can be used for therapeutic drug monitoring of MTX in chemotherapy treatments (Zhao et al., 2015).
Propiedades
Número CAS |
71016-04-1 |
|---|---|
Nombre del producto |
MTX, fluorescein, triammonium salt |
Fórmula molecular |
C46H54N14O9S |
Peso molecular |
979.08 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




